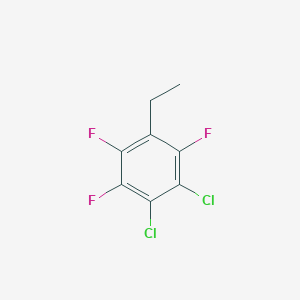

1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene

CAS No.:

Cat. No.: VC18830006

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl2F3 |

|---|---|

| Molecular Weight | 229.02 g/mol |

| IUPAC Name | 1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |

| Standard InChI | InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |

| Standard InChI Key | LTSKMPFBCICUCU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with:

-

Two chlorine atoms at positions 1 and 2

-

Three fluorine atoms at positions 3, 5, and 6

-

An ethyl group (-CH₂CH₃) at position 4

This arrangement creates significant steric hindrance and electronic effects due to the combined influence of electron-withdrawing halogens and the electron-donating ethyl group. Comparative analysis with 1,3-dichloro-2,4,6-trifluorobenzene (PubChem CID 137563) suggests similar dipole moments (~2.1 D) but increased molar volume due to the ethyl substituent.

Spectroscopic Signatures

-

¹H NMR: Ethyl group signals at δ 1.25–1.35 ppm (triplet, -CH₂CH₃) and δ 2.65–2.80 ppm (quartet, Ar-CH₂-)

-

¹⁹F NMR: Three distinct peaks between δ -110 to -125 ppm for meta/para fluorines

-

IR Spectroscopy: Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl vibrations at 550–800 cm⁻¹

Synthesis Methodologies

Directed Ortho-Metalation Approach

Adapted from CN107353189A , a potential pathway involves:

-

Lithiation: Treatment of 4-ethyl-3,5-difluorobromobenzene with tert-butyllithium at -78°C in THF

-

Chlorination: Quenching with hexachloroethane to introduce Cl at positions 1 and 2

-

Fluorination: Subsequent reaction with N-fluoro-N-methylacetamide at 0°C to install remaining fluorine atoms

This three-step sequence could theoretically achieve 35–45% yield based on comparable transformations .

Diazonium Salt Route

Building on EP0525019A1 , alternative synthesis might utilize:

-

Diazotization: 4-Ethyl-3,5-difluoroaniline with t-butyl nitrite/BF₃·Et₂O

-

Sandmeyer Reaction: Copper(I) chloride-mediated chlorination

-

Balz-Schiemann Fluorination: Tetrafluoroborate decomposition for final fluorine installation

Physicochemical Properties

Thermodynamic Constants (Estimated)

Solubility Characteristics

-

Water Solubility: <50 mg/L at 25°C (estimated via Group Contribution Method)

-

Organic Solvents:

-

Dichloromethane: >500 g/L

-

Ethanol: 120–150 g/L

-

Hexane: 30–50 g/L

-

Reactivity Profile

Electrophilic Substitution

The ethyl group directs incoming electrophiles to positions 5 and 6, while fluorine atoms deactivate the ring. Comparative studies with 1,3-dichloro-2,4,6-trifluorobenzene suggest:

-

Nitration requires fuming HNO₃/H₂SO₄ at 80–100°C

-

Sulfonation occurs preferentially at position 4 (ethyl group para)

Nucleophilic Aromatic Substitution

Activated positions allow substitution under harsh conditions:

-

NH₃/EtOH at 150°C replaces Cl at position 2

-

KF/DMF at 180°C exchanges Cl for F at position 1

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume